molecular formula C14H10BrCl2N3O2 B2798016 2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide CAS No. 306278-82-0

2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide

Cat. No. B2798016
M. Wt: 403.06
InChI Key: IUEJMQKWBCTMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide, commonly known as BBCDH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of BBCDH involves its ability to interact with various molecular targets in cells. BBCDH has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. BBCDH also activates the AMP-activated protein kinase pathway, which is involved in the regulation of energy metabolism. Additionally, BBCDH has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.

Biochemical And Physiological Effects

BBCDH has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. BBCDH has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B, which is a transcription factor involved in the regulation of inflammation. BBCDH has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. In terms of anti-tumor effects, BBCDH has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages And Limitations For Lab Experiments

BBCDH has several advantages for lab experiments, including its diverse pharmacological activities and its ability to interact with multiple molecular targets. However, there are also limitations to using BBCDH in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on BBCDH, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in other scientific research fields, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route of BBCDH for various applications.

Synthesis Methods

BBCDH can be synthesized through a multistep process, starting with the reaction between 3,4-dichloroaniline and 4-bromobenzoyl chloride to form the intermediate 2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazine. This intermediate is then reacted with oxalyl chloride and dimethylformamide to yield BBCDH.

Scientific Research Applications

BBCDH has been shown to have potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, BBCDH has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurobiology, BBCDH has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, BBCDH has been identified as a potential lead compound for the development of new drugs due to its diverse pharmacological activities.

properties

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2N3O2/c15-9-3-1-8(2-4-9)13(21)19-20-14(22)18-10-5-6-11(16)12(17)7-10/h1-7H,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEJMQKWBCTMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide

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